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molecular formula C6H4BrN3 B582082 2-Amino-5-bromoisonicotinonitrile CAS No. 944401-72-3

2-Amino-5-bromoisonicotinonitrile

Cat. No. B582082
M. Wt: 198.023
InChI Key: WEMPYBBWDHFMFG-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

In an aluminum foil-covered flask in a darkened hood, 2-amino-isonicotinonitrile TFA salt (125 mg, 0.54 mmol) was dissolved in acetonitrile (3.5 mL). Solid N-bromosuccinimide (89.2 mg, 0.501 mmol) was added to the stirred solution in one portion at RT. The reaction solution was stirred at room temperature in darkness for 90 minutes. After evaporation of the solvent, the crude material was further purified by silica gel chromatography to give 2-amino-5-bromo-isonicotinonitrile (53 mg, 49%). LC/MS (m/z): 197.9 (MH+), Rt 2.92 minutes.
Name
2-amino-isonicotinonitrile TFA salt
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
89.2 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[NH2:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][N:16]=1)[C:12]#[N:13].[Br:17]N1C(=O)CCC1=O>C(#N)C>[NH2:8][C:9]1[CH:10]=[C:11]([C:14]([Br:17])=[CH:15][N:16]=1)[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
2-amino-isonicotinonitrile TFA salt
Quantity
125 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.NC=1C=C(C#N)C=CN1
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
89.2 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature in darkness for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude material was further purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC=1C=C(C#N)C(=CN1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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